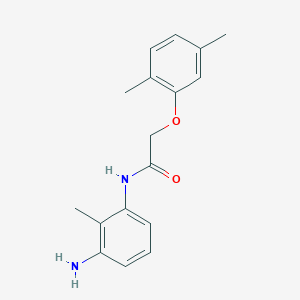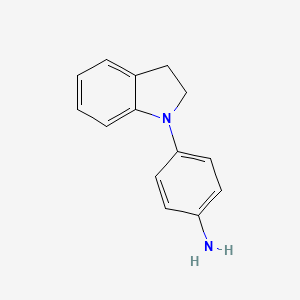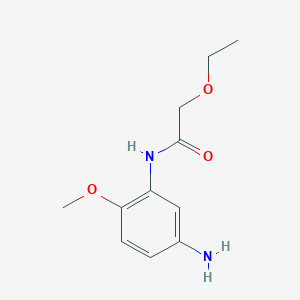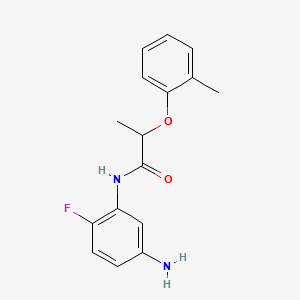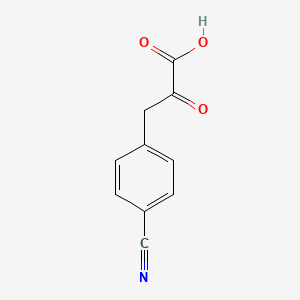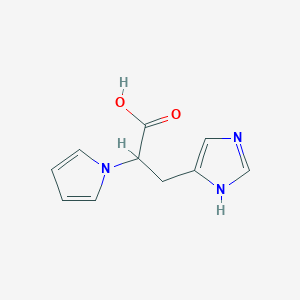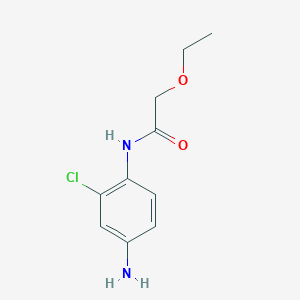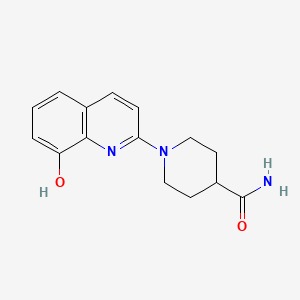
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide” is a chemical compound with the empirical formula C15H16N2O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide” is 272.30 . The SMILES string representation of the molecule isOC(=O)C1CCN(CC1)c2ccc3cccc(O)c3n2 . The InChI representation is 1S/C15H16N2O3/c18-12-3-1-2-10-4-5-13(16-14(10)12)17-8-6-11(7-9-17)15(19)20/h1-5,11,18H,6-9H2,(H,19,20) . Physical And Chemical Properties Analysis
“1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide” is a solid substance . The compound has a molecular weight of 272.30 . The SMILES string and InChI representations provide additional information about its chemical structure .科学的研究の応用
Synthesis and Biological Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, like 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide, exhibit a broad spectrum of biological activities. These include antimicrobial, anticancer, and antifungal effects. The synthesis of 8-HQ derivatives has been a focus due to their pharmacological properties, including anticancer, antiviral, and antibacterial activities. These compounds have been identified as potential building blocks for various pharmacologically active scaffolds, indicating their significant therapeutic value (Saadeh, Sweidan, & Mubarak, 2020).
Medicinal Chemistry Insights
The 8-HQ moiety has drawn significant attention from medicinal chemists due to its remarkable biological activities. Synthetic modification of 8-hydroxyquinoline is being extensively explored to develop more potent target-based broad-spectrum drug molecules for treating several life-threatening diseases such as cancer, HIV, neurodegenerative disorders, etc. The metal chelation properties of 8-HQ derivatives also contribute to their potential as drug candidates for various diseases, showcasing the diverse applications of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Potential in Central Nervous System (CNS) Drug Development
Research has identified functional chemical groups, including the 8-HQ moiety, that may serve as lead molecules for synthesizing compounds with CNS activity. These findings underscore the potential of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide in the development of novel CNS-acting drugs, highlighting its significance in addressing a range of CNS disorders (Saganuwan, 2017).
Role in Drug Discovery and Therapeutics
The pharmacological profile of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide, derived from its core 8-HQ structure, suggests a novel mechanism that could offer fast-acting antidepressant activity. This is due to the compound's high affinity for certain receptors as well as its inhibition properties, which are crucial in the development of therapeutic agents for mental health disorders (Watson & Dawson, 2007).
Safety And Hazards
特性
IUPAC Name |
1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-15(20)11-6-8-18(9-7-11)13-5-4-10-2-1-3-12(19)14(10)17-13/h1-5,11,19H,6-9H2,(H2,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDOPGMIFFQPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227515 |
Source


|
| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide | |
CAS RN |
941868-39-9 |
Source


|
| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941868-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

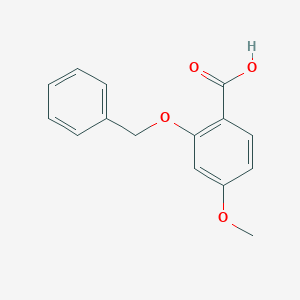
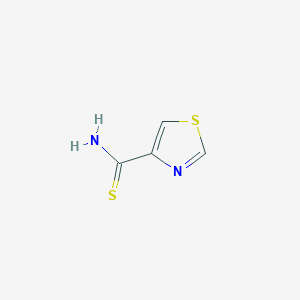
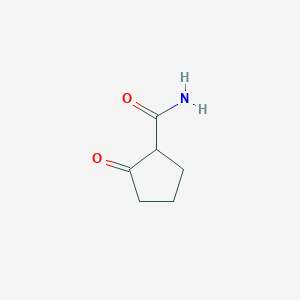
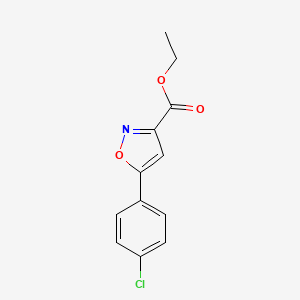
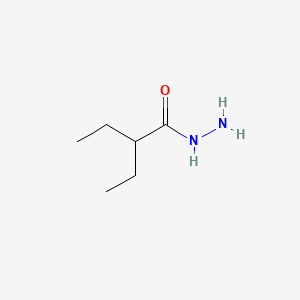
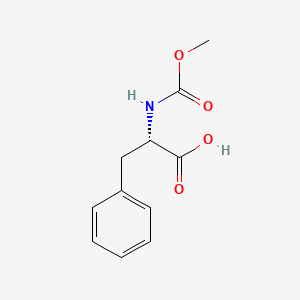
![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)
